Cas no 1807939-01-0 (2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel-)

2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel-
-
- Inchi: 1S/C10H14N4O3/c1-13-4-6(3-12-13)8-9(10(11)16)17-5-7(15)14(8)2/h3-4,8-9H,5H2,1-2H3,(H2,11,16)/t8-,9+/m0/s1
- InChI Key: PLYVDTWCTLCLAI-DTWKUNHWSA-N
- SMILES: N1(C)C(=O)CO[C@@H](C(N)=O)[C@@H]1C1=CN(C)N=C1
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- Boiling Point: 573.1±50.0 °C(Predicted)
- pka: 14.80±0.40(Predicted)
2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01DZH3-1g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide, trans |
1807939-01-0 | 90% | 1g |
$1262.00 | 2024-06-18 | |
Enamine | EN300-1692981-5g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide |
1807939-01-0 | 90% | 5g |
$2816.0 | 2023-09-20 | |
Enamine | EN300-1692981-10g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide |
1807939-01-0 | 90% | 10g |
$4176.0 | 2023-09-20 | |
1PlusChem | 1P01DZH3-100mg |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide, trans |
1807939-01-0 | 90% | 100mg |
$479.00 | 2024-06-18 | |
1PlusChem | 1P01DZH3-10g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide, trans |
1807939-01-0 | 90% | 10g |
$5224.00 | 2023-12-20 | |
Enamine | EN300-1692981-1.0g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide |
1807939-01-0 | 90% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1692981-0.05g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide |
1807939-01-0 | 90% | 0.05g |
$226.0 | 2023-09-20 | |
Enamine | EN300-1692981-0.1g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide |
1807939-01-0 | 90% | 0.1g |
$337.0 | 2023-09-20 | |
Enamine | EN300-1692981-0.5g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide |
1807939-01-0 | 90% | 0.5g |
$758.0 | 2023-09-20 | |
Enamine | EN300-1692981-0.25g |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide |
1807939-01-0 | 90% | 0.25g |
$481.0 | 2023-09-20 |
2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- Related Literature
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel-
Introduction to 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- (CAS No. 1807939-01-0)
2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- (CAS No. 1807939-01-0) is a chiral compound with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of morpholine derivatives and has been the subject of extensive research due to its unique structural features and biological activities.
The chiral nature of this compound, specifically the (2R,3S)-rel configuration, plays a crucial role in its biological activity and pharmacological properties. Chirality is a fundamental concept in organic chemistry and pharmaceutical science, where enantiomers can exhibit different biological activities and pharmacokinetic profiles. The (2R,3S)-rel configuration of 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo- has been shown to enhance its potency and selectivity, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- in the treatment of various diseases. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that it could be a promising candidate for the development of anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- has also shown potential in cancer therapy. A study conducted by a team at the National Cancer Institute found that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
The structural features of 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- contribute to its biological activities. The morpholine ring provides flexibility and hydrogen bonding capabilities, which are important for interactions with biological targets. The presence of the methyl group at the 4-position and the pyrazole ring enhances its lipophilicity and improves its cell membrane permeability. These properties make it an attractive scaffold for further chemical modifications to optimize its pharmacological profile.
In addition to its therapeutic potential, 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- has been studied for its use as a tool compound in chemical biology research. Its ability to modulate specific biological pathways makes it a valuable reagent for investigating cellular processes and disease mechanisms. For example, it has been used to study the role of specific kinases in signal transduction pathways and to identify novel targets for drug discovery.
The synthesis of 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel- involves several steps that require precise control over chirality and functional group manipulation. Common synthetic routes include asymmetric synthesis methods such as chiral auxiliaries or catalytic asymmetric reactions. These approaches ensure that the desired enantiomer is obtained with high purity and yield.
To further explore the potential applications of 2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-y l)-5-o xo-, (2R ,3 S ) -re l-, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with good tolerability and pharmacokinetic profiles. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 2-Morpholinecarboxamide, 4-methyl -3 -(1 -m ethyl -1 H -py raz ol -4 -yl ) -5 -ox o-, (2 R ,3 S ) -re l- (CAS No. 1807939 -0 1 -0) is a promising chiral compound with diverse biological activities and therapeutic potential. Its unique structural features and chiral configuration make it an attractive candidate for further research and development in medicinal chemistry and drug discovery.
1807939-01-0 (2-Morpholinecarboxamide, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-, (2R,3S)-rel-) Related Products
- 1895189-52-2(3-(5-chloro-2-fluorophenyl)-3,3-difluoropropan-1-amine)
- 1179273-63-2(3-{1-(5-bromothiophen-2-yl)ethylamino}propan-1-ol)
- 111469-11-5(2-Methylbutane-1,4-diamine dihydrochloride)
- 144702-27-2(2-Descarboxy-2-cyano Telmisartan)
- 949382-96-1(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(3-fluoro-4-methylphenyl)methyl]propanamide)
- 2680618-99-7(2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)
- 862738-80-5(4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-N-(oxolan-2-yl)methyl-1,3-oxazol-5-amine)
- 1803728-57-5(2,5-Dichloropyrimidine-4-carbaldehyde)
- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)
- 1217606-50-2((2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid)




